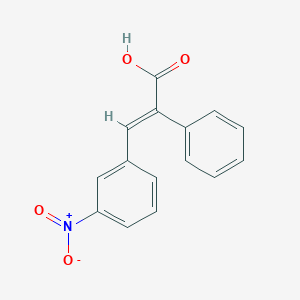

3-Nitro-alpha-phenylcinnamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4/c17-15(18)14(12-6-2-1-3-7-12)10-11-5-4-8-13(9-11)16(19)20/h1-10H,(H,17,18)/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWELCBAXCALMIX-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21970-42-3 | |

| Record name | 3-NITRO-ALPHA-PHENYLCINNAMIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Nitro Alpha Phenylcinnamic Acid

Established Reaction Pathways for 3-Nitro-alpha-phenylcinnamic Acid Synthesis

The synthesis of α-phenylcinnamic acid and its derivatives, including the nitro-substituted variant, has traditionally relied on several well-documented condensation reactions. These methods provide reliable access to the target molecular framework.

Perkin Condensation and its Variants for o-Nitro-alpha-phenylcinnamic Acid

The Perkin reaction, a cornerstone in the synthesis of α,β-unsaturated aromatic acids, is a widely applicable method for producing cinnamic acid derivatives. unacademy.comlongdom.org This reaction typically involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of a weak base. longdom.orglongdom.org Specifically for nitro-substituted α-phenylcinnamic acids, such as the ortho- and para-nitro isomers, the Perkin condensation is an effective strategy. cdnsciencepub.comnih.gov The synthesis of 3-aryl-2-quinolinones, for instance, has been achieved starting from 2-nitro-α-phenylcinnamic acids, which are products of the Perkin condensation. cdnsciencepub.com

The synthesis of α-phenylcinnamic acid via the Perkin reaction involves the reaction between an aromatic aldehyde and phenylacetic acid. longdom.org For the synthesis of a nitro-substituted derivative like this compound, the corresponding nitrobenzaldehyde would be used as the precursor. A general procedure involves heating the aromatic aldehyde, phenylacetic acid, and acetic anhydride with a base like triethylamine (B128534). orgsyn.org

Table 1: Reactant Precursors and Optimized Conditions for α-Phenylcinnamic Acid Synthesis

| Reactant/Condition | Description | Reference |

|---|---|---|

| Aromatic Aldehyde | Benzaldehyde (B42025) or a substituted derivative (e.g., 3-nitrobenzaldehyde). | orgsyn.org |

| Acid Source | Phenylacetic acid. | orgsyn.org |

| Anhydride | Acetic anhydride is commonly used. | orgsyn.org |

| Base/Catalyst | Anhydrous triethylamine or an alkali salt of the acid (e.g., sodium acetate). | orgsyn.orgiitk.ac.in |

| Temperature | The reaction mixture is typically heated under reflux, often at temperatures between 160-180°C. | unacademy.combepls.com |

| Reaction Time | Varies from a few hours to several hours (e.g., 3-5 hours). | orgsyn.orgbepls.com |

| Workup | Involves steam distillation to remove excess aldehyde, followed by acidification and recrystallization. | orgsyn.org |

This table presents a generalized overview of reactants and conditions for the Perkin condensation to produce α-phenylcinnamic acids.

The choice of catalyst is crucial in the Perkin reaction, as it influences both the reaction rate and yield. The catalyst is typically a weak base, with alkali salts of the corresponding acid anhydride being the classical choice. unacademy.comacs.org However, tertiary amines have also proven to be effective catalysts. iitk.ac.in

The mechanism involves the base abstracting an alpha-proton from the acid anhydride to form a resonance-stabilized carbanion. unacademy.com This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. unacademy.com The efficiency of the catalyst is related to its ability to facilitate this initial deprotonation step. While sodium acetate (B1210297) is a traditional catalyst, bases like triethylamine and piperidine (B6355638) are also commonly employed. iitk.ac.in

Table 2: Catalytic Systems in Perkin Condensation

| Catalyst | Type | Role | Reference |

|---|---|---|---|

| Sodium Acetate | Alkali Salt (Weak Base) | Acts as a base to generate the carbanion from the acid anhydride. | iitk.ac.in |

| Potassium Acetate | Alkali Salt (Weak Base) | Functions similarly to sodium acetate. | longdom.org |

| Triethylamine | Tertiary Amine (Base) | An alternative base catalyst used in variants of the Perkin reaction. | orgsyn.orgiitk.ac.in |

| Pyridine (B92270) | Lewis Acid/Base | Can be used to catalyze the reaction. | iitk.ac.in |

This interactive table summarizes common catalysts used in the Perkin condensation and their primary role in the reaction mechanism.

Alternative Synthetic Routes to Alpha-Phenylcinnamic Acid Frameworks

Beyond the Perkin condensation, several other synthetic methodologies have been developed to construct the α-phenylcinnamic acid framework.

Knoevenagel-Doebner Condensation : This method involves the reaction of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine. bepls.com This approach is particularly useful for aldehydes with electron-donating groups, where the Perkin reaction might give low yields. jocpr.com Microwave irradiation has been employed to accelerate this reaction. jocpr.compcbiochemres.com

Mizoroki-Heck Cross-Coupling : Palladium-catalyzed cross-coupling reactions offer a modern alternative for synthesizing cinnamic acids and their esters. ajol.info This method involves the reaction of aryl halides with acrylic acid or its esters, mediated by a palladium catalyst, such as a palladium N-heterocyclic carbene complex. ajol.info

Condensation with Phenylacetyl Chloride : α-Phenylcinnamic acid can be prepared by condensing phenylacetyl chloride with benzaldehyde in the presence of triethylamine. orgsyn.org

Reaction from Benzylmandelic Acid : The distillation of benzylmandelic acid is another reported route to α-phenylcinnamic acid. orgsyn.org

Microwave-Assisted Synthesis : A notable green chemistry approach involves the microwave-assisted condensation of an aromatic aldehyde and succinic anhydride using an aqueous solution of sodium hydroxide (B78521) as a catalyst, which can produce α-methyl cinnamic acids in high yields. theaic.org

Decarboxylation Routes : A metal-free protocol for the decarboxylation of substituted α-phenylcinnamic acid derivatives has been developed using microwave irradiation in aqueous media to produce stilbenes, highlighting a transformation of the cinnamic acid framework. sci-hub.se

Emergent and Unconventional Synthetic Strategies Applicable to this compound

Research continues to uncover more efficient, sustainable, and versatile methods for synthesizing cinnamic acid derivatives. These emergent strategies often focus on novel catalytic systems and greener reaction conditions.

Catalytic Approaches in Cinnamic Acid Synthesis

Modern synthetic chemistry emphasizes the development of highly efficient and selective catalytic systems. For cinnamic acid synthesis, this includes advancements in both homogeneous and heterogeneous catalysis.

Palladium on Carbon (Pd/C) Catalysis : Heterogeneous catalysts like Pd/C are advantageous due to their ease of separation and reusability. Pd/C has been used in various cross-coupling reactions, including Suzuki-Miyaura reactions, which can be adapted for the synthesis of complex aryl structures like α-phenylcinnamic acid. researchgate.net

Boron-Based Catalysis : Boron tribromide has been used as a catalyst for the synthesis of cinnamic acids from aliphatic carboxylic acids and aromatic aldehydes under high temperatures. researchgate.net More recently, borane (B79455) catalysts like B(C6F5)3 have been developed for reactions such as the Fischer esterification of cinnamic acids. beilstein-journals.org

Enzymatic Synthesis : Biocatalysis presents a green alternative to traditional chemical synthesis. Enzymes like Novozym 435 have been used to catalyze the formation of cinnamic acid esters. jocpr.compcbiochemres.com Furthermore, enzyme cascades combining enoate reductases (ERs) and aldehyde dehydrogenases (Ald-DHs) have been designed for the synthesis of chiral α-substituted carboxylic acids from α,β-unsaturated aldehydes in a highly atom-efficient "hydrogen-borrowing" process. rsc.org

Diatomite-Supported Palladium Nanoparticles : For C-C bond formation, solid-supported palladium nanoparticles have shown great promise. Diatomite-supported Pd nanoparticles have been effectively used to synthesize cinnamic acid derivatives from aryl halides and methyl acrylate. pcbiochemres.com

Microwave-Assisted and Green Chemistry Principles in Cinnamic Acid Synthesis

The application of green chemistry principles to the synthesis of cinnamic acid and its derivatives, including this compound, aims to reduce the environmental impact of chemical processes. bepls.com Key aspects of this approach include the use of environmentally benign solvents, alternative energy sources like microwave irradiation, and catalysts that can be recycled and are safe for human health. bepls.comnih.gov

Microwave-assisted organic synthesis has emerged as a significant tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. pcbiochemres.comjocpr.com For instance, the synthesis of cinnamic acid analogues has been successfully achieved through microwave irradiation of aryl aldehydes and malonic acid in solvent-free conditions, using polyphosphate ester as a mediator catalyst. pcbiochemres.comjocpr.com Another green approach involves the Knoevenagel condensation, a fundamental reaction for cinnamic acid synthesis, which has been adapted to use safer solvents like ethanol (B145695) and water, and eco-friendly catalysts such as L-proline, replacing hazardous substances like pyridine and aniline. nih.gov

The principles of green chemistry are broad and encompass various strategies to improve the sustainability of chemical reactions. The following table summarizes some of the green chemistry approaches applicable to cinnamic acid synthesis.

| Green Chemistry Principle | Application in Cinnamic Acid Synthesis | Reference |

| Use of Safer Solvents | Replacement of hazardous solvents like pyridine with water or ethanol. | nih.gov |

| Use of Safer Catalysts | Employment of benign catalysts like L-proline and amines, or even catalyst-free conditions in some cases. | nih.gov |

| Energy Efficiency | Utilization of microwave irradiation to reduce reaction times and energy consumption. | pcbiochemres.comjocpr.com |

| Use of Renewable Feedstocks | Synthesis from natural sources like Cinnamon cassia oil. | mdpi.comresearchgate.net |

| Waste Prevention | Development of one-pot synthesis and reactions that generate minimal by-products. |

Multi-Component and Tandem Reaction Sequences for this compound Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial molecules. This approach is advantageous for creating molecular diversity and complexity in a time- and resource-effective manner. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate its analogues. For example, Ugi and Passerini reactions are powerful MCRs used to create complex amide and ester derivatives, which could be adapted to include precursors of this compound. beilstein-journals.org

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, also offer an elegant pathway to complex molecules. acs.org Such sequences can be designed to build the core structure of this compound analogues. For instance, a tandem sequence could involve an initial carbon-carbon bond formation followed by an intramolecular cyclization or another functional group transformation. Research has shown the use of tandem reactions for the synthesis of substituted phenols from aromatic carboxylic acids, which could be conceptually applied to the modification of the phenyl rings in this compound. acs.org

Stereochemical Control in the Synthesis of this compound

The stereochemistry of the double bond and the potential for chirality in its derivatives make stereochemical control a critical aspect in the synthesis of this compound.

Regio- and Stereoselectivity in Carbon-Carbon Bond Formation

The formation of the carbon-carbon double bond in this compound is a key step that determines the geometry of the final molecule. The Perkin and Knoevenagel condensation reactions are common methods for this purpose. The stereochemistry of the Perkin reaction has been a subject of study, with the reaction conditions influencing the formation of either the (E) or (Z)-isomer. acs.org The choice of base, solvent, and temperature can affect the stereochemical outcome.

Transition-metal-catalyzed reactions offer alternative routes with potentially high selectivity. For instance, palladium-catalyzed alkenylation of arenes can provide specific regioselectivity for the placement of the double bond on the aromatic ring. acs.org While not directly applied to this compound, these methods highlight the potential for achieving high regio- and stereocontrol in related systems.

Isomerization Phenomena During and Post-Synthesis

The (E) and (Z) isomers of α-phenylcinnamic acids can interconvert under certain conditions, a phenomenon known as isomerization. This can occur during the synthesis itself or in subsequent purification steps. For example, in the synthesis of trans-o-nitro-α-phenylcinnamic acid, the presence of the cis-isomer is noted, and the melting point of the mixture varies with the composition of the isomers. orgsyn.org This indicates that a mixture of isomers can be formed and that their separation might be necessary. The stability of each isomer and the conditions that favor one over the other (e.g., heat, light, or catalysts) are important considerations for obtaining a stereochemically pure product.

Asymmetric Synthetic Routes for Related Alpha-Phenylcinnamic Acid Derivatives

The synthesis of chiral derivatives of α-phenylcinnamic acid can be achieved through asymmetric synthesis. One of the most studied methods is the asymmetric hydrogenation of the carbon-carbon double bond. This reaction, often catalyzed by palladium complexes with chiral ligands, can produce optically active α-phenyl-β-phenylpropionic acid derivatives with high enantioselectivity. semanticscholar.orgdicp.ac.cnnii.ac.jp Cinchona alkaloids are commonly used as chiral modifiers for the palladium catalyst in these hydrogenations. nii.ac.jp

The following table presents some examples of ligands used in the asymmetric hydrogenation of α-phenylcinnamic acid and the reported enantiomeric excess (ee).

| Catalyst System | Chiral Ligand/Modifier | Enantiomeric Excess (ee) | Reference |

| Palladium complex | (S)-(-)-2-aminomethyl-1-ethylpyrrolidine | 76% | dicp.ac.cn |

| Palladium complex | (R,R)-1,2-diphenylethylenediamine | >76% | dicp.ac.cn |

| Cinchonidine-modified Palladium | Cinchonidine (B190817) | Not specified, but noted for enantioselectivity | semanticscholar.orgnii.ac.jp |

These asymmetric methods provide a powerful tool for accessing enantiomerically enriched compounds, which is crucial for applications where specific stereoisomers are required.

Reaction Mechanisms and Transformational Pathways of 3 Nitro Alpha Phenylcinnamic Acid

Isomerization Processes of 3-Nitro-alpha-phenylcinnamic Acid and its Analogues

Isomerization in cinnamic acid derivatives involves the interconversion between geometric isomers, specifically the cis (Z) and trans (E) forms, which differ in the arrangement of substituents around the carbon-carbon double bond. thepharmajournal.com This process can be initiated by the input of energy, either from light or heat.

Photo-induced isomerization is a common phenomenon in molecules with a stilbene-like core, such as cinnamic acids. nih.gov For cinnamic acid derivatives, exposure to UV radiation can induce the conversion of the generally more stable trans isomer to the cis isomer. nih.govfrontiersin.org This transformation proceeds through the excitation of the molecule to a higher energy state, which allows for rotation around the C=C double bond, followed by relaxation to either isomer. frontiersin.org

In a study directly relevant to the reactivity of this compound, researchers investigated the isomerization of (E)-2-amino-α-phenylcinnamic acids, which are the reduced counterparts of the nitro compound. It was found that sunlight exposure in organic solvents efficiently converts the (E)-isomer to its (Z)-form. cdnsciencepub.comcdnsciencepub.com This isomerization is a critical prerequisite for subsequent intramolecular cyclization to form quinolinone structures, as the Z-isomer possesses the necessary geometry for the amino and carboxylic acid groups to interact. cdnsciencepub.com The reaction temperature and the nature of substituents on the phenyl rings were reported to have no significant effect on this photo-induced isomerization process. cdnsciencepub.com

Heat can also supply the energy required to overcome the rotational barrier of the double bond in cinnamic acid derivatives, leading to geometric isomerism. mpbou.edu.in While the trans isomer of cinnamic acid is typically more common and thermodynamically stable, heating can establish an equilibrium between the cis and trans forms. thepharmajournal.com For instance, when α-phenylcinnamic acid is heated in a solution of acetic anhydride (B1165640) and triethylamine (B128534), it results in an equilibrium mixture containing 81% of the E-isomer and 19% of the Z-isomer. longdom.org This demonstrates that thermal energy can facilitate the interconversion between geometric isomers, allowing the system to reach a thermodynamic equilibrium. Studies on 3-methoxycinnamic acid have also highlighted the distinct catalytic activities of its E and Z isomers in polymerizations, underscoring the importance of geometric configuration. nih.gov

Intramolecular Cyclization and Ring-Closing Reactions

The strategic placement of a nitro group on the phenyl ring ortho to the cinnamic acid side chain enables a variety of intramolecular cyclization reactions, primarily through the reduction of the nitro group.

A significant transformation of 2-nitro-α-phenylcinnamic acids is their conversion into 3-aryl-2-quinolinones. cdnsciencepub.com This process is a powerful method for synthesizing this class of nitrogen heterocycles. The reaction proceeds via a two-step sequence: first, the reduction of the ortho-nitro group to an amino group, followed by an intramolecular cyclization (amidation) of the resulting (Z)-2-amino-α-phenylcinnamic acid. cdnsciencepub.comcdnsciencepub.comresearchgate.net The initial reduction can be achieved using various reagents, and the subsequent cyclization of the Z-isomer often occurs spontaneously. cdnsciencepub.com

The broader strategy of reductive cyclization is widely applied to o-nitrocinnamoyl compounds and their analogs to synthesize quinolines and related heterocycles. clockss.orgmdpi.comthieme-connect.com The choice of reducing agent and reaction conditions can be tailored to achieve the desired outcome.

Below is a table summarizing various methods for the reductive cyclization of nitro-aromatic compounds to form quinolines and quinolinones.

| Precursor Type | Reducing System | Product | Key Features |

| 2-Nitro-α-phenylcinnamic acids | Reduction followed by sunlight-induced isomerization | 3-Aryl-2-quinolinones | An efficient procedure involving reduction, isomerization, and spontaneous intramolecular amidation. cdnsciencepub.com |

| o-Nitrocinnamoyl compounds | Hantzsch 1,4-dihydropyridine (B1200194) ester / Pd-C | Substituted quinolines | A biomimetic approach offering selective reduction of the nitro group without affecting other reducible functionalities. thieme-connect.com |

| 2-Nitrochalcones | Indium / NH₄Cl in aqueous alcohol | Quinolines | Utilizes environmentally favorable indium metal and aqueous conditions, proceeding through electron transfer processes. clockss.org |

| 2'-Nitrochalcones | Formic acid/acetic anhydride (CO surrogate) / Pd catalyst | 4-Quinolones | Avoids the need for pressurized carbon monoxide gas by using a liquid CO surrogate. nih.gov |

| 2-Nitrobenzaldehydes | Fe / Acetic Acid | Substituted quinolines | A domino reaction where in situ reduction of the nitro group is followed by Friedländer heterocyclization with an active methylene (B1212753) compound. mdpi.com |

| o-Nitroaryl acids | Zinc dust / Ammonium formate | Indolones and Quinolones | Involves reduction of the nitro group to an amino group followed by in situ cyclization. researchgate.net |

This table presents a selection of reported methods for the synthesis of quinoline (B57606) and quinolinone derivatives via reductive cyclization of various nitro-aromatic precursors.

The stilbene (B7821643) backbone inherent in α-phenylcinnamic acid derivatives allows for photocyclization reactions to form larger, polycyclic aromatic systems like phenanthrenes. mdpi.com This classic transformation, known as the Mallory reaction, typically involves the UV-light-promoted isomerization of a trans-stilbene (B89595) to its cis-isomer, which then undergoes an intramolecular cyclization in an excited state to form a dihydrophenanthrene intermediate. semanticscholar.org This intermediate is subsequently oxidized to the stable aromatic phenanthrene (B1679779) product, often using an oxidant like oxygen or iodine. mdpi.comsemanticscholar.org

However, the presence and position of substituents can significantly influence the course of the reaction. For nitrostilbenes, the nitro group can affect the electronic properties of the excited state and the stability of intermediates. Research has shown that while many stilbene derivatives readily undergo photocyclization, attempts to cyclize 3- and 4-iodo-substituted nitrostilbenes did not yield the expected phenanthrene products. mdpi.com In some cases, non-oxidative photocyclization of ortho-iodo stilbenes can be an effective alternative for forming phenanthrenes where oxidative methods fail. mdpi.com The synthesis of various polycyclic aromatic hydrocarbons and their heterocyclic analogs often relies on photocyclization as a key step. nih.govresearchgate.net

Decarboxylation Reactions of Cinnamic Acid Derivatives

The carboxylic acid group of cinnamic acid and its derivatives can be removed through decarboxylation, a reaction that has been explored under various conditions, including metal-free, catalytic, and biological systems. sioc-journal.cnresearchgate.netnih.gov This reaction is a key step in converting biomass-derived cinnamic acids into valuable chemicals like styrenes. tandfonline.com

Decarboxylative functionalization has become a significant area of research, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds where the carboxyl group once was. researchgate.net These reactions can proceed through radical pathways or be catalyzed by transition metals. sioc-journal.cnresearchgate.net For example, a metal-free method utilizes iodine and tert-butyl hydroperoxide (TBHP) to generate a sulfonyl radical that reacts with cinnamic acids, leading to (E)-vinyl sulfones after decarboxylation. organic-chemistry.org Another metal-free approach employs TBHP as both an oxidant and a methylation reagent to convert cinnamic acids into propiophenone (B1677668) derivatives. sioc-journal.cn

The table below details several approaches to the decarboxylation of cinnamic acid derivatives.

| Cinnamic Acid Derivative | Reagents/Catalyst | Product | Key Features |

| Cinnamic acids | K₂CO₃, tert-butyl hydroperoxide (TBHP), DMSO/H₂O | Propiophenone derivatives | A metal-free, oxidative cascade reaction where TBHP acts as both oxidant and methylation reagent. sioc-journal.cn |

| Cinnamic acids | Ruthenium sawhorse complex | Styrene and its analogues | A catalytic method that proceeds without co-reagents, with apparent activation energies ranging from 66 to 142 kJ mol⁻¹. tandfonline.com |

| Cinnamic acids | Arylsulfonyl hydrazides, I₂, TBHP, DBU | (E)-vinyl sulfones | A metal-free, room-temperature, regio- and stereoselective decarboxylative cross-coupling. organic-chemistry.org |

| Substituted Cinnamic Acids (e.g., ferulic acid, p-coumaric acid) | Lactic acid bacteria (e.g., L. plantarum) | Volatile phenols (e.g., 4-vinylguaiacol, 4-vinylphenol) | A biotransformation process relevant in food science, such as whisky fermentation. nih.gov |

| α,β-Unsaturated carboxylic acids | Hypervalent iodine reagents | Various functionalized alkenes | An efficient decarboxylation method under metal-free conditions. researchgate.net |

This table outlines different methodologies for the decarboxylation of cinnamic acid derivatives, highlighting the diversity of conditions and resulting products.

Mechanistic Investigations of Carboxyl Group Elimination

The elimination of the carboxyl group, or decarboxylation, from α-phenylcinnamic acid derivatives is a key transformation. The mechanism of the Perkin reaction, a common method for synthesizing α,β-unsaturated aromatic acids, offers insight into this process. In this reaction, the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base leads to the formation of an α,β-unsaturated acid. longdom.org A potential, though often minor, side reaction is the decarboxylation of the cinnamic acid product to yield an alkene. longdom.org

The generally accepted mechanism involves the formation of an anhydride enolate which undergoes an aldol-type condensation. longdom.org The subsequent elimination of a mixed anhydride leads to the unsaturated acid. longdom.org The decarboxylation step, when it occurs, typically requires significant energy input, such as high temperatures, and is often facilitated by a catalyst like a copper salt in a high-boiling solvent such as quinoline. google.com For instance, the decarboxylation of a related cinnamic derivative to a stilbene derivative has been achieved using a Cu/quinoline system at 260°C. google.com

Formation of Stilbene Analogues through Decarboxylation

The decarboxylation of α-phenylcinnamic acids is a direct pathway to the synthesis of stilbene analogues. Research has demonstrated that this transformation can yield different isomers depending on the starting material; for example, the decarboxylation of the cis-isomer of α-phenylcinnamic acid produces cis-stilbene. orgsyn.org

Modern synthetic methods have sought to make this process more efficient and environmentally benign. A metal-free protocol has been developed for the decarboxylation of substituted α-phenylcinnamic acid derivatives, which proceeds in aqueous media. acs.orgresearchgate.net This method utilizes a synergistic effect between methylimidazole and aqueous sodium bicarbonate in polyethylene (B3416737) glycol under microwave irradiation to produce (E)-stilbenes. acs.orgresearchgate.net This approach provides a cleaner alternative to traditional methods that often require toxic reagents and harsh conditions. acs.org

Furthermore, one-pot syntheses have been devised where substituted arylaldehydes and arylacetic acids react to form an α-phenylcinnamic acid intermediate, which then undergoes in-situ decarboxylation to yield the final stilbene product without the need for an external decarboxylating agent. google.com These reactions can be performed using various bases like collidine, triethylamine, or imidazole. google.com

Catalytic Hydrogenation of Alpha-Phenylcinnamic Acid and Related Structures

The carbon-carbon double bond in α-phenylcinnamic acid and its derivatives is susceptible to catalytic hydrogenation, a process that can be controlled to achieve high levels of selectivity, including the production of specific enantiomers.

Exploration of Catalytic Systems for Olefin Reduction

The reduction of the olefinic double bond in α-phenylcinnamic acid is commonly achieved using heterogeneous palladium catalysts, such as palladium on carbon (Pd/C). mdpi.comacs.orgsemanticscholar.org These catalysts are highly active for the hydrogenation of a wide range of reducible functional groups. mdpi.com To enhance the chemoselectivity of the hydrogenation of olefins, a catalyst poison like diphenyl sulphide (Ph₂S) can be introduced into the reaction system. mdpi.comsemanticscholar.org This moderates the high activity of the Pd/C catalyst, preventing undesired side reactions and leading to excellent yields of the desired saturated product. mdpi.com Besides palladium, other transition metals like iridium, complexed with chiral ligands, have also been employed for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. epo.org

| Catalyst System | Substrate | Key Features | Reference |

|---|---|---|---|

| Pd/C | Olefins | High catalytic activity for various reducible groups. | mdpi.com |

| Pd/C with Diphenyl Sulphide (Ph₂S) | Olefins | Improved chemoselectivity through catalyst poisoning. | mdpi.comsemanticscholar.org |

| Iridium Complexes with Chiral Ligands | α,β-Unsaturated Carboxylic Acids | Used for high-efficiency asymmetric hydrogenation. | epo.org |

Asymmetric Hydrogenation: Chiral Induction and Enantioselectivity

The asymmetric hydrogenation of prochiral α,β-unsaturated carboxylic acids like (E)-α-phenylcinnamic acid is a well-studied process for producing optically active compounds. nii.ac.jp High levels of enantioselectivity, often exceeding 90% enantiomeric excess (ee), can be achieved using palladium catalysts modified with chiral cinchona alkaloids. nii.ac.jpresearchgate.net This method represents a significant achievement in heterogeneous catalysis, providing an alternative to homogeneous catalyst systems. nii.ac.jp The choice of substrate, modifier, and reaction conditions are all crucial for achieving high enantiodifferentiation. nii.ac.jp

Influence of Chiral Ligands and Modifiers (e.g., Cinchonidine)

Cinchonidine (B190817) (CD), a cinchona alkaloid, is a highly effective chiral modifier for the palladium-catalyzed asymmetric hydrogenation of α-phenylcinnamic acid. researchgate.netoup.com The presence of cinchonidine on the catalyst surface creates a chiral environment that directs the hydrogenation to favor one enantiomer of the product. The interaction between the hydroxyl group at the C9 position of cinchonidine and the carboxyl group of the α-phenylcinnamic acid substrate is considered crucial for inducing high enantioselectivity. researchgate.net

Interestingly, the use of cinchonidine can also lead to a phenomenon known as "ligand acceleration," where the rate of hydrogenation is faster over the chirally modified catalyst compared to the unmodified one. researchgate.netoup.com For example, in the hydrogenation of 4,4'-dimethoxy-alpha-phenylcinnamic acid, the rate increased by 370% with the use of a cinchonidine modifier, yielding a 91% ee. researchgate.netoup.com The concentration of the modifier is a key parameter; maximum enantiomeric excess is often obtained at a specific modifier-to-substrate ratio. researchgate.net

| Substrate | Modifier | Rate Increase (vs. Unmodified) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 4,4'-dimethoxy-alpha-phenylcinnamic acid | Cinchonidine | 370% | 91% | researchgate.netoup.com |

| 4-fluoro-2'-methoxyphenylcinnamic acid | Cinchonidine | 230% | 92% | researchgate.netoup.com |

| (E)-α-phenylcinnamic acid | Cinchonidine | - | up to 81% | oup.com |

Substrate-Catalyst Interactions and Support Effects

The support material for the palladium catalyst plays a significant role in the outcome of the asymmetric hydrogenation. researchgate.net Research has shown that supports like titania (TiO₂) and alumina (B75360) (Al₂O₃) can be effective, with a cinchonidine-modified Pd/TiO₂ catalyst achieving over 90% enantioselectivity at 288 K. researchgate.net The textural properties of the support are critical; nonporous, ultra-fine materials are preferred because palladium particles located within the micropores of a support can have a detrimental effect on selectivity. researchgate.net

The chemical nature of the support is also important. Acidic supports, such as graphene oxide (GO), have been shown to be detrimental. researchgate.net The negatively charged functional groups on such supports can interact electrostatically with the protonated nitrogen of the cinchonidine modifier, hindering the necessary substrate-modifier interactions and leading to low enantioselectivity. researchgate.net The choice of solvent also has a significant impact, with solvents having a larger dielectric constant generally resulting in higher enantioselectivity. researchgate.net

Functional Group Transformations of this compound

The chemical versatility of this compound stems from the presence of three distinct functional groups: a nitro group, a carboxylic acid, and a carbon-carbon double bond, all attached to a phenyl ring. This arrangement allows for a variety of chemical modifications, enabling the synthesis of a wide range of derivatives. The reactivity of the nitro and carboxylic acid groups, in particular, opens up pathways to numerous functional group interconversions.

Reactivity at the Nitro Group (e.g., Reduction to Amino Group)

The nitro group of this compound is a key site for chemical transformation, with its reduction to an amino group being a particularly significant reaction. This conversion dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group, which can then participate in a variety of further reactions.

The reduction of aromatic nitro compounds is a well-established process in organic synthesis, and several methods are applicable to this compound. masterorganicchemistry.comwikipedia.org Common approaches include catalytic hydrogenation and the use of metals in an acidic medium. masterorganicchemistry.comgoogle.com

Catalytic Hydrogenation: This method is often preferred due to its clean reaction profile and high yields. commonorganicchemistry.com

Palladium on Carbon (Pd/C): Hydrogenation over a palladium catalyst is a highly effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com

Raney Nickel: This catalyst is also widely used for the reduction of nitro groups and can be advantageous when trying to avoid the dehalogenation of aryl halides if present in the substrate. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂): This is another effective catalyst for the hydrogenation of nitro compounds. wikipedia.org

Metal-Based Reductions: The use of easily oxidized metals in the presence of an acid provides a classic and reliable route to aromatic amines. masterorganicchemistry.com

Iron (Fe) in Acidic Media: This is a common and industrially significant method for nitro group reduction. wikipedia.orggoogle.com

Tin (Sn) or Tin(II) Chloride (SnCl₂): Historically, tin in the presence of hydrochloric acid was a standard laboratory method. youtube.com Tin(II) chloride in ethanol (B145695) can be used as a pH-neutral system. masterorganicchemistry.com

Zinc (Zn) in Acidic Media: Zinc dust in the presence of an acid like acetic acid offers a mild method for reducing nitro groups. commonorganicchemistry.com

A significant application of the reduction of a related compound, 2-nitro-α-phenylcinnamic acid, is in the synthesis of 3-aryl-2-quinolinones. In this multi-step process, the nitro group is first reduced to an amino group, leading to the formation of (E)-2-amino-α-phenylcinnamic acid. This intermediate then undergoes a sunlight-induced isomerization to the (Z)-form, which subsequently cyclizes via intramolecular amidation to yield the 3-aryl-2-quinolinone. cdnsciencepub.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Advantages/Disadvantages |

| H₂/Pd/C | Neutral pH | High efficiency, but can also reduce other functional groups. commonorganicchemistry.com |

| H₂/Raney Ni | Neutral pH | Useful for substrates with halogen substituents. commonorganicchemistry.com |

| Fe/HCl | Acidic | Cost-effective, widely used in industry. wikipedia.orggoogle.com |

| Sn/HCl | Acidic | Classic method, effective but can be harsh. youtube.com |

| Zn/Acetic Acid | Acidic | Mild conditions. commonorganicchemistry.com |

| Sodium Hydrosulfite | Aqueous | Can offer selectivity in some cases. wikipedia.org |

Reactions Involving the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group in this compound is another key site for functionalization, readily undergoing reactions such as esterification and amidation to produce a variety of derivatives. jocpr.compcbiochemres.com These reactions are fundamental in modifying the solubility, stability, and biological activity of the parent molecule.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. Standard methods for esterification can be employed, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. chemistry-chemists.com Another approach involves the use of diazodiphenylmethane (B31153) for the esterification of related α-phenylcinnamic acids. cdnsciencepub.com The resulting esters have applications in various fields, including perfumery and pharmaceuticals. jocpr.compcbiochemres.com

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride, or by using a coupling reagent. A notable example of amidation involving a derivative of this compound is the intramolecular amidation that occurs during the synthesis of 3-aryl-2-quinolinones from 2-nitro-α-phenylcinnamic acids. cdnsciencepub.com After the reduction of the nitro group to an amine, the resulting (Z)-2-amino-α-phenylcinnamic acid undergoes spontaneous intramolecular amidation to form the lactam ring of the quinolinone. cdnsciencepub.com

In other contexts, α-phenylcinnamic acid derivatives have been activated with p-nitrophenol to form active esters. These activated esters are then used to acylate the exocyclic amino groups of nucleosides, demonstrating a specialized form of amidation. tandfonline.com

Table 2: Key Reactions of the Carboxylic Acid Moiety

| Reaction | Reagents | Product | Significance |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Modifies physical properties and can be a protecting group. jocpr.comchemistry-chemists.com |

| Amidation (Intermolecular) | Amine, Coupling Agent | Amide | Forms a stable amide bond, important in medicinal chemistry. jocpr.com |

| Amidation (Intramolecular) | Internal Amine | Lactam | Forms a cyclic amide, as seen in the synthesis of 3-aryl-2-quinolinones. cdnsciencepub.com |

| Active Ester Formation | p-Nitrophenol | p-Nitrophenyl ester | Creates a reactive intermediate for subsequent acylation reactions. tandfonline.com |

Structural Diversification and Derivatives of 3 Nitro Alpha Phenylcinnamic Acid

Design and Synthesis of Derivatives with Modified Aromatic Moieties

Modifications to the two phenyl rings on the alpha-phenylcinnamic acid backbone are a primary strategy for structural diversification. This involves the introduction of various substituents, such as halogens and alkoxy groups, or altering the position of the existing nitro group.

The synthesis of halogenated and alkoxy-substituted analogues of alpha-phenylcinnamic acid is typically achieved through condensation reactions using appropriately substituted starting materials. The Perkin or Knoevenagel-Doebner reactions are commonly employed. For instance, reacting a substituted benzaldehyde (B42025) with phenylacetic acid in the presence of a base and acetic anhydride (B1165640) can yield the desired derivative. jocpr.comresearchgate.net

Specifically, alkoxy derivatives such as 4-methoxy-α-phenylcinnamic acid and α-(4-methoxyphenyl)-cinnamic acid have been synthesized. tandfonline.com The Verley-Doebner modification of the Knoevenagel condensation is particularly efficient for aldehydes bearing electron-donating groups, like alkoxy groups, at the para position. researchgate.net This method involves the condensation of a substituted benzaldehyde with malonic acid. Research has also been conducted on the synthesis of phenylacetic acid derivatives with halogenated benzyl (B1604629) subunits, which can serve as precursors to the corresponding cinnamic acid analogues. researchgate.net

Table 1: Examples of Synthesized Halogenated and Alkoxy-Substituted α-Phenylcinnamic Acid Analogues

| Derivative Name | Synthetic Precursors (Example) | Reaction Type (Example) |

|---|---|---|

| 4-Methoxy-α-phenylcinnamic acid | 4-Methoxybenzaldehyde + Phenylacetic Acid | Perkin Reaction |

| α-(4-Methoxyphenyl)-cinnamic acid | Benzaldehyde + 4-Methoxyphenylacetic Acid | Perkin Reaction |

| 4-Ethoxy-cinnamic acid | 4-Ethoxybenzaldehyde + Malonic Acid | Knoevenagel-Doebner (Verley-Doebner mod.) |

| Halogenated Phenylacetic Acid Derivatives | Halogenated Benzyl Halides (for precursor synthesis) | Varies |

The position of the nitro group on the cinnamic acid phenyl ring significantly influences the molecule's properties. While the subject compound is 3-nitro-alpha-phenylcinnamic acid (meta position), the ortho and para isomers are also important and have been synthesized for comparative studies.

The synthesis of these isomers generally follows the Perkin reaction pathway, condensing the corresponding nitrobenzaldehyde isomer with phenylacetic acid.

ortho-Nitro-alpha-phenylcinnamic acid: This isomer is prepared by refluxing a mixture of o-nitrobenzaldehyde, phenylacetic acid, acetic anhydride, and triethylamine (B128534). orgsyn.org The resulting trans-o-nitro-α-phenylcinnamic acid can be isolated as light-orange to yellow crystals. orgsyn.org

para-Nitro-alpha-phenylcinnamic acid: A simplified synthesis involves heating p-nitrobenzaldehyde with phenylacetic acid in the presence of a tertiary amine catalyst like triethylamine or tripropylamine (B89841) and acetic anhydride. acs.org

The synthesis of the parent meta isomer, this compound, typically involves the nitration of alpha-phenylcinnamic acid or the condensation of 3-nitrobenzaldehyde (B41214) with phenylacetic acid. evitachem.com

Table 2: Synthesis of Nitro-α-phenylcinnamic Acid Isomers via Perkin-type Reactions

| Isomer | Key Aldehyde Precursor | Key Acid Precursor | Typical Yield |

|---|---|---|---|

| ortho (2-Nitro) | o-Nitrobenzaldehyde | Phenylacetic Acid | 71-78% orgsyn.org |

| meta (3-Nitro) | m-Nitrobenzaldehyde | Phenylacetic Acid | N/A |

| para (4-Nitro) | p-Nitrobenzaldehyde | Phenylacetic Acid | 52-56% acs.org |

Modification of the Carboxylic Acid Functionality

The carboxylic acid group is a prime site for derivatization, allowing for the creation of esters and amides. These modifications can produce diverse molecular scaffolds and alter the compound's chemical characteristics. evitachem.comgoogle.comgoogle.com

Esterification: The carboxylic acid can be converted to its corresponding ester through various standard methods. One documented method involves reacting α-phenylcinnamic acid with diazomethane (B1218177) in ether to yield the methyl ester quantitatively. ru.nl This reaction proceeds smoothly at room temperature after an initial period at 0°C. ru.nl

Amidation: The formation of amides from the carboxylic acid is another key transformation. evitachem.comgoogle.comgoogle.com This can be achieved by activating the carboxylic acid (e.g., forming an acyl chloride) followed by reaction with a desired amine. These reactions lead to a wide range of N-substituted derivatives. More complex heterocyclic scaffolds can also be synthesized; for example, α-phenyl cinnamic acid derivatives have been used to create thiazolidine-1,4-dione substituted analogues, which are technically amide derivatives. jocpr.com

Table 3: Derivatization of the Carboxylic Acid Functionality

| Reaction | Reagent Example | Product Type |

|---|---|---|

| Esterification | Diazomethane (CH₂N₂) | Methyl Ester |

| Amidation | Thionyl Chloride (SOCl₂) then Amine (R-NH₂) | N-Substituted Amide |

| Heterocycle Formation | (multistep) | Thiazolidine-1,4-dione derivative |

Derivatives Arising from Nitro Group Transformations

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, which then serves as a handle for further diversification.

The reduction of the nitro group on the alpha-phenylcinnamic acid scaffold to an amino group is a fundamental transformation. evitachem.com This is commonly achieved using reducing agents like hydrogen gas with a palladium catalyst. evitachem.com The resulting amino-alpha-phenylcinnamic acids are valuable chemical intermediates. grafiati.com

A notable application is in the synthesis of 3-aryl-2-quinolinones. Research has shown that (E)-2-amino-α-phenylcinnamic acids, produced from the reduction of 2-nitro-α-phenylcinnamic acids, can undergo isomerization to their (Z)-form when exposed to sunlight in an organic solvent. researchgate.netcdnsciencepub.com This (Z)-isomer then spontaneously undergoes an intramolecular amidation reaction to cyclize into the 3-aryl-2-quinolinone structure. researchgate.netcdnsciencepub.com This efficient, high-yield pathway highlights the utility of the amino-derivative as a key stepping stone to more complex heterocyclic systems. cdnsciencepub.com

Table 4: Transformation of Nitro Group to Amino Group and Subsequent Reaction

| Starting Material | Transformation | Key Intermediate | Subsequent Reaction | Final Product |

|---|---|---|---|---|

| 2-Nitro-α-phenylcinnamic acid | Reduction (e.g., H₂/Pd) | (E)-2-Amino-α-phenylcinnamic acid | Sunlight-induced Isomerization & Intramolecular Amidation | 3-Aryl-2-quinolinone |

Conformational and Stereoisomeric Aspects of Derivatives

The derivatives of this compound are characterized by significant conformational and stereoisomeric complexity. This arises from the interplay of steric and electronic effects of the various substituents on the core structure, which dictates the spatial arrangement of the phenyl rings and the carboxylic acid group. The geometry around the C=C double bond gives rise to (E) and (Z) stereoisomers, while rotation around single bonds allows for different conformations.

Research into the stereochemistry of related α-phenylcinnamic acid derivatives has shown that the (E)-isomer is often, though not exclusively, the thermodynamically more stable product in synthetic preparations like the modified Perkin condensation. researchgate.net However, isomerization under reaction conditions can lead to an equilibrium mixture of both (E) and (Z) isomers. researchgate.net The distribution of these isomers is influenced by factors such as reaction temperature, duration, and the polarity of the solvent, although in some cases, these factors have only a minor effect on the final isomeric ratio. researchgate.netlookchem.com

Computational studies, including semi-empirical quantum chemical methods, have been employed to investigate the conformational landscapes of α-phenylcinnamic acid and its derivatives. researchgate.net These studies reveal that while the (Z)-isomer of the parent α-phenylcinnamic acid may be slightly more stable than the (E)-isomer, the potential energy surface of the (E)-isomer features a broad, flat plateau, which may facilitate its formation. researchgate.net For α-substituted derivatives, non-planar structures are common due to the steric hindrance between the bulky groups on the olefinic backbone. u-szeged.hu

The specific placement of substituents on the phenyl rings can introduce further conformational constraints. For example, studies on methoxy-substituted α-phenylcinnamic acid stereoisomers have highlighted the role of intermolecular hydrogen bonding (C=O⋯H–O) in solution and additional (aromatic)C–H⋯O hydrogen bonds in the solid state, which influence the long-range ordering of the molecules. researchgate.net Similar hydrogen bonding interactions have been explored in pyridyl-substituted analogs, where intermolecular (aromatic)C–H⋯(pyridyl)N bonds can contribute to the formation of specific aggregates.

Spectroscopic techniques are crucial for elucidating the conformational and stereoisomeric properties of these derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the configuration of the α-phenylcinnamic acid derivatives. sioc-journal.cn The chemical shift of the olefinic proton in ¹H NMR spectra also provides valuable structural information. sioc-journal.cn Infrared (IR) spectroscopy helps in identifying key functional groups and studying intermolecular interactions through shifts in vibrational frequencies. researchgate.net For unambiguous determination of the three-dimensional structure and solid-state conformation, X-ray crystallography is the definitive method. nih.gov

The synthesis of specific stereoisomers is a key challenge. The Perkin reaction, a common method for synthesizing α-phenylcinnamic acids, can be adapted to favor the formation of one isomer over another. researchgate.netorgsyn.org For instance, the synthesis of trans-o-nitro-α-phenylcinnamic acid has been reported with good yields and purity. orgsyn.org The separation of stereoisomers can sometimes be achieved based on differences in their physical properties, such as acidity and solubility. researchgate.net

Data on the melting points of mixtures of cis- and trans-o-nitro-α-phenylcinnamic acids provide insight into the physical properties of these stereoisomers.

| Percent cis-Isomer | Sinter Point (°C) | Melting Point (°C) |

|---|---|---|

| 33 | 134–185 | - |

| 23 | 130 | 136–187 |

| 13 | 131 | 165–192 |

| 8 | 135 | 184–196 |

| 3.5 | 140 | 192–198 |

| 1.5 | 170 | 195–198 |

| 0 | 196 | 197.8–198.3 |

Furthermore, ¹H NMR and ¹³C NMR spectroscopic data for various derivatives of α-phenylcinnamic acid provide detailed information about their molecular structure.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| 4-Acetoxybenzyl p-toluenesulfonate | CDCl₃ | 7.24 (d, J = 8.4 Hz, 2H), 6.83 (d, 8.4 Hz, 2H), 4.99 (s, 2H), 3.71 (s, 3H), 1.96 (s, 3H) | 170.59, 159.63, 130.02, 128.18, 113.85, 65.89, 54.99, 20.74 | rsc.org |

| Ethyl 2-formyl-5-methoxy-2-methyl-4-oxo-3,4-dihydro-2H-benzo[h]chromene-3-carboxylate | CDCl₃ | 9.89 (s, 1H), 7.45 (s, 1H), 7.41 (d, J = 7.6 Hz, 1H), 7.17 (d, J = 7.6 Hz, 1H), 3.85 (s, 3H), 2.30 (s, 1H) | 191.08, 168.36, 152.03, 145, 135, 124.65, 123.48, 111.00, 56.12, 20.64 | rsc.org |

| (E)-3-(4-Nitrophenyl)acrylic acid | DMSO-d₆ | 8.22 (d, J = 8.8 Hz, 2H), 7.54 (d, J = 8.8 Hz, 2H), 4.84 (s, 2H), 2.04 (brs, 1H) | 167.51, 148.37, 141.65, 141.23, 129.70, 124.19, 123.41 | rsc.org |

| Ethyl (E)-2-cyano-3-(4-nitrophenyl)acrylate | CDCl₃ | - | 190.95, 172.71, 140.48, 131.06, 128.01, 127.23, 121.80, 14.18 | rsc.org |

| (E)-3-(2,3-Dimethoxyphenyl)acrylaldehyde | CDCl₃ | - | 146.77, 145.78, 136.78, 130.40, 120.20, 114.55, 111.57, 108.21, 56.01 | rsc.org |

Computational and Theoretical Investigations of 3 Nitro Alpha Phenylcinnamic Acid Chemistry

Quantum Chemical Characterization of Molecular and Electronic Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, including its geometry, stability, and electronic landscape. For 3-Nitro-alpha-phenylcinnamic acid, publicly available databases provide a summary of computed descriptors.

The IUPAC name for this compound is (E)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid. nih.gov Its chemical formula is C15H11NO4, with a molecular weight of 269.25 g/mol . nih.gov Basic computed properties are available through databases like PubChem.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C15H11NO4 | PubChem nih.gov |

| Molecular Weight | 269.25 g/mol | PubChem nih.gov |

| XLogP3-AA | 3.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

| Exact Mass | 269.06880783 Da | PubChem nih.gov |

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Despite the importance of these parameters, a detailed frontier molecular orbital analysis specifically for this compound has not been reported in the reviewed scientific literature. However, studies on analogous substituted cinnamic acids suggest that the presence of a strong electron-withdrawing group, such as the nitro group, significantly influences the electronic properties. semanticscholar.org In related compounds, electron-withdrawing substituents have been shown to stabilize the resulting anion, suggesting a potential for efficient proton transfer processes. semanticscholar.org A comprehensive study involving Density Functional Theory (DFT) would be required to determine the precise HOMO-LUMO energies and visualize the orbital distributions for this compound to predict its reactivity in various chemical reactions.

Energetic Profiles of Reaction Mechanisms

The synthesis of this compound can be accomplished through condensation reactions such as the Perkin or Knoevenagel reactions, typically involving 3-nitrobenzaldehyde (B41214) and a derivative of phenylacetic acid. pcbiochemres.comorgsyn.org Computational chemistry can provide detailed energetic profiles of these reaction mechanisms, including the identification of transition states and the calculation of activation energies.

Currently, there are no published studies that specifically detail the energetic profiles for the synthesis or subsequent reactions of this compound. Such studies would be invaluable for understanding the reaction kinetics and for optimizing reaction conditions to improve yield and selectivity.

Molecular Dynamics and Conformational Space Exploration

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of flexible molecules like this compound. By simulating the atomic motions over time, MD can reveal preferred conformations, rotational barriers of the phenyl and nitro groups, and the molecule's behavior in different solvent environments.

A search of the available scientific literature did not yield any studies on the molecular dynamics or conformational analysis of this compound. This area of research remains open for investigation and could provide significant insights into the molecule's structural dynamics and its interactions with other molecules.

In Silico Modeling for Reaction Optimization and Design

In silico modeling has become an indispensable part of modern chemical research, enabling the prediction of properties and the rational design of experiments.

Quantitative Structure-Property Relationships (QSPR) in Synthesis

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physical or chemical properties. For the synthesis of a series of related compounds, a QSPR model could predict reaction yields or rates based on the substituents of the reactants.

While QSPR studies have been conducted for various derivatives of cinnamic acid, a specific QSPR model for the synthesis of this compound has not been developed. Building such a model would require a dataset of synthesis reactions with varying catalysts, solvents, and temperatures, which is not currently available in the literature for this specific compound.

Computational Screening for Catalytic Activity

Computational screening allows for the rapid evaluation of a large number of potential catalysts for a specific chemical transformation, thereby accelerating the discovery of more efficient and selective catalytic systems. The synthesis of this compound via the Knoevenagel or Perkin condensation would benefit significantly from the computational screening of base catalysts.

General computational studies on catalysts for Knoevenagel condensations exist, often focusing on reactions with different aldehydes or active methylene (B1212753) compounds. researchgate.netacs.orgorientjchem.org However, a targeted computational screening of catalysts specifically for the reaction between 3-nitrobenzaldehyde and phenylacetic acid (or its derivatives) to produce this compound has not been reported. Such research would be highly valuable for identifying optimal catalysts to improve the efficiency and environmental footprint of its synthesis.

Strategic Applications of 3 Nitro Alpha Phenylcinnamic Acid in Organic Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The structural framework of 3-Nitro-alpha-phenylcinnamic acid, featuring a reactive nitro group and a carboxylic acid function in a specific stereochemical arrangement, renders it a valuable precursor for the synthesis of complex nitrogen-containing heterocyclic systems. The nitro group, in particular, serves as a masked amino group, which can be unmasked and utilized in cyclization reactions to form fused ring systems that are prevalent in pharmacologically active compounds.

Synthesis of Quinolones and Related Ring Systems

A significant application of α-phenylcinnamic acid derivatives bearing a nitro group is in the efficient synthesis of 3-aryl-2-quinolinones. While research often highlights the use of the ortho- (2-nitro) isomer, the synthetic strategy is directly applicable to the meta- (3-nitro) analogue. The process is a multi-step sequence that masterfully exploits the inherent reactivity of the precursor.

The key steps in this synthetic pathway are outlined below:

Reduction of the Nitro Group: The synthesis commences with the chemical reduction of the nitro group on the phenyl ring to an amino group (-NH2). This transformation is the crucial step that "unmasks" the functionality required for the subsequent cyclization.

Isomerization: The resulting (E)-2-amino-α-phenylcinnamic acid undergoes isomerization to its (Z)-form. Research has shown that this isomerization can be effectively induced by sunlight in organic solvents. cdnsciencepub.com

Intramolecular Amidation: The (Z)-isomer, where the newly formed amino group and the carboxylic acid are positioned in proximity, spontaneously undergoes intramolecular amidation. This cyclization reaction forms the core lactam structure of the quinolinone ring. cdnsciencepub.com

Table 1: Key Stages in Quinolone Synthesis from Nitro-α-phenylcinnamic Acid

| Stage | Transformation | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| 1 | -NO₂ → -NH₂ | Standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C) | Unmasking of the amino functionality. |

| 2 | (E)-isomer → (Z)-isomer | Sunlight in organic solvent | Geometric isomerization to bring reactive groups into proximity. cdnsciencepub.com |

| 3 | Intramolecular Cyclization | Spontaneous upon formation of (Z)-isomer | Formation of the heterocyclic quinolinone ring via amide bond formation. cdnsciencepub.com |

Building Block for Stilbenoid and Conjugated Systems

This compound is itself classified as a stilbenoid, a class of compounds characterized by a C6-C2-C6 carbon skeleton. nih.gov Beyond its own identity, it serves as an important building block for the synthesis of other stilbene (B7821643) derivatives, which are of great interest due to their diverse biological activities and applications in materials science.

The primary transformation that leverages this compound for this purpose is decarboxylation—the removal of the carboxylic acid group (-COOH). This reaction typically yields the corresponding 1,2-diarylalkene (stilbene) structure. wikipedia.orgpcbiochemres.com

Recent research has focused on developing environmentally benign and efficient decarboxylation methods. One such protocol involves a metal-free approach using a synergistic combination of methylimidazole and aqueous sodium bicarbonate in polyethylene (B3416737) glycol under microwave irradiation. researchgate.net This method provides a clean alternative to traditional, often harsh, methods that require high temperatures and toxic components like copper and quinoline (B57606). researchgate.netgoogle.com Another innovative approach utilizes microwave irradiation to promote both the condensation of a substituted benzaldehyde (B42025) with a phenylacetic acid and the subsequent decarboxylation in a single step, with the α-phenylcinnamic acid as a key intermediate. google.com

Table 2: Decarboxylation of α-Phenylcinnamic Acids to Stilbenes

| Method | Key Reagents/Conditions | Advantage | Reference |

|---|---|---|---|

| Traditional | Copper powder in quinoline | Established method | google.com |

| Metal-Free Microwave | Methylimidazole, aq. NaHCO₃, PEG, Microwave | Avoids toxic metals, mild conditions | researchgate.net |

| One-Pot Microwave | Base (e.g., piperidine), Acid (e.g., acetic acid), Microwave | Single-step synthesis from simpler precursors | google.com |

Enabling Reagent in Functional Group Protection and Deprotection Strategies

In the context of multi-step organic synthesis, the nitro group can be strategically employed as a "latent" or "masked" amino group. This represents a form of functional group protection, where a reactive group (the amine) is temporarily stored in a less reactive form (the nitro group) to prevent it from interfering with reactions at other sites of the molecule.

The application of this compound in quinolone synthesis (Section 6.1.1) is a perfect illustration of this principle.

Protection: The nitro group is stable and unreactive during the initial steps of a synthetic sequence, such as the Perkin or related condensation reactions used to create the α-phenylcinnamic acid backbone. acs.org

Deprotection: At the desired point in the synthesis, the nitro group is "deprotected" by reduction to the primary amine. This transformation is typically clean and high-yielding. The revealed amino group is then immediately available for the crucial intramolecular amidation step to form the target heterocycle.

The high potential of the nitro group in organic synthesis lies in its ability to be transformed into versatile functionalities. nih.gov Its reduction to an amino group is a fundamental and widely used transformation that allows for the strategic planning of complex molecular architectures. Therefore, while not a "protecting group" in the classical sense that is appended and later removed, the nitro substituent on the this compound scaffold functions as an intrinsic part of the molecule that enables a protection-deprotection sequence for an amino functionality.

Contribution to the Synthesis of Precursors for Advanced Materials

While this compound may not be directly polymerized into bulk materials, its derivatives play a crucial role as molecular probes and precursors in the development and characterization of advanced materials, particularly in the field of heterogeneous catalysis.

The enantioselective hydrogenation of α-phenylcinnamic acid and its substituted analogues is a standard benchmark reaction used to evaluate the performance of novel chiral catalysts. The development of catalysts often involves immobilizing metal nanoparticles (e.g., Palladium, Platinum) onto high-surface-area supports, which are themselves advanced materials.

Research findings indicate that:

The nature of the support material, such as carbon nanotubes (CNTs) or graphene oxide (GO), significantly influences the catalytic activity and enantioselectivity of the hydrogenation reaction.

The surface properties of these materials, for example, the acidity of the support, can have a detrimental or beneficial effect. For instance, palladium catalysts supported on graphene oxide (Pd/GO) showed low enantioselectivity in the hydrogenation of phenyl cinnamic acid, which was attributed to the negatively charged oxygen functional groups on the GO surface.

By studying the reaction outcomes of substrates like α-phenylcinnamic acid derivatives, materials scientists can gain insights into the catalyst-support interactions and rationally design more efficient and selective catalytic systems for a wide range of chemical transformations.

Q & A

Q. How should conflicting solubility data (aqueous vs. DMSO) be addressed in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.